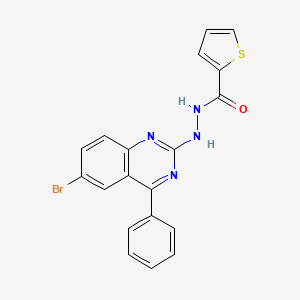

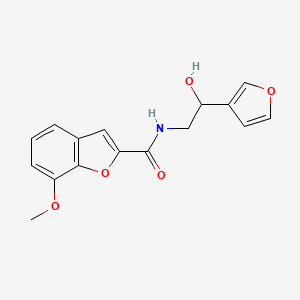

![molecular formula C13H13Cl2N3OS B2702719 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide CAS No. 391226-05-4](/img/structure/B2702719.png)

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide, also known as DPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPTA is a member of the thiadiazole family of compounds, which have been shown to exhibit a wide range of biological activities. In

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

A study by Duan et al. (2010) discusses the design, synthesis, and herbicidal activity of S (−)-2-(4-chlorophenyl)-N-(5,7-disubstituted-2H-[1,2,4]-thiadiazolo[2,3-a]pyrimidin-2-ylidene)-3-methylbutanamide derivatives. These compounds, related to the chemical structure , showed moderate inhibitory activities against the roots and stalks of monocotyledon and dicotyledon plants. The chiral compounds demonstrated improved herbicidal activities compared to their racemic counterparts, highlighting the potential use of thiadiazol derivatives in herbicides (Duan, Zhao, & Zhang, 2010).

Pesticide Residue Formation

Research by Bartha (1969) found that when certain herbicides, including N-(3,4-dichlorophenyl)-propionamide, were applied in combination, they transformed in soil into an unexpected residue, known as asymmetric 3,3',4-trichloro-4'-methylazobenzene. This study suggests that compounds related to N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide can interact with other chemicals in the environment to form new compounds (Bartha, 1969).

Antimicrobial Agents

Sah et al. (2014) synthesized derivatives from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which showed moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains like Aspergillus niger, Penicillium species, and Candida albicans. This study suggests the potential of thiadiazole derivatives, similar to this compound, in developing antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Anticonvulsant and Muscle Relaxant Activities

Sharma et al. (2013) reported on compounds including 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one derivatives, which were evaluated for anticonvulsant and muscle relaxant activities. Some compounds showed promising results in protection against tonic hind limb extensor phase in maximal electroshock model (MES) and in pentylenetetrazole model (PTZ), indicating the potential of these derivatives in medical applications (Sharma, Verma, Sharma, & Prajapati, 2013).

Antiviral Activity

Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and tested their anti-tobacco mosaic virus activity. Compounds 7b and 7i showed certain levels of antiviral activity, suggesting the use of thiadiazole derivatives in antiviral research (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Structural and Molecular Studies

Kerru et al. (2019) conducted a comparison between observed and DFT calculations on the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. This study provides valuable insights into the molecular and electronic properties of thiadiazole compounds, which can inform the design of new chemical entities for specific applications (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, & Jonnalagadda, 2019).

Corrosion Inhibition

Bentiss et al. (2007) investigated 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in HCl solution. Some compounds showed good inhibition properties, indicating the potential of thiadiazole derivatives in corrosion protection applications (Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, & Vezin, 2007).

Eigenschaften

IUPAC Name |

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3OS/c1-2-3-4-11(19)16-13-18-17-12(20-13)9-6-5-8(14)7-10(9)15/h5-7H,2-4H2,1H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVLACBKZVRIBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

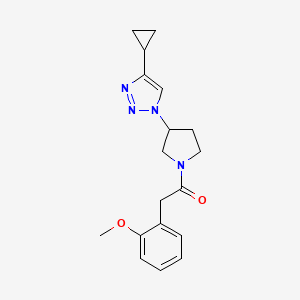

![7-(2-Chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2702641.png)

![1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2702643.png)

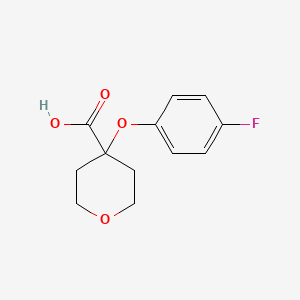

![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2702645.png)

![1-[(3-Aminophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2702649.png)

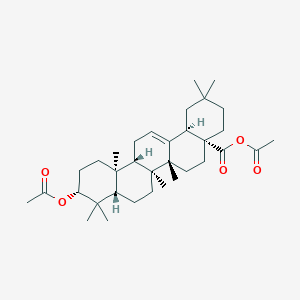

![Ethyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2702654.png)

![5-(3-bromobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2702657.png)